(Dibromomethyl)boronic acid
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Overview
Description
(Dibromomethyl)boronic acid is an organoboron compound characterized by the presence of a dibromomethyl group attached to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (Dibromomethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of dibromomethane with a boronic ester in the presence of a base. The reaction typically proceeds under mild conditions, making it suitable for various synthetic applications .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (Dibromomethyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.
Substitution: The dibromomethyl group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dibromomethyl group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include boronic esters, methylboronic acids, and various substituted boronic acid derivatives .
Scientific Research Applications
(Dibromomethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (dibromomethyl)boronic acid involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein modification.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a dibromomethyl group.
Methylboronic Acid: Contains a methyl group instead of a dibromomethyl group.
Vinylboronic Acid: Features a vinyl group in place of the dibromomethyl group.
Uniqueness: (Dibromomethyl)boronic acid is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable in synthetic chemistry and drug development .
Properties
Molecular Formula |
CH3BBr2O2 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
dibromomethylboronic acid |
InChI |
InChI=1S/CH3BBr2O2/c3-1(4)2(5)6/h1,5-6H |
InChI Key |
PZFLPEUJXSKEFH-UHFFFAOYSA-N |
Canonical SMILES |
B(C(Br)Br)(O)O |
Origin of Product |
United States |
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